Superior Antitumor Activity in Ovarian Cancer Models vs. Water-Soluble Analog GR63178A
In a direct head-to-head comparison using human ovarian cancer xenograft models, GR30921X (Mitoquidone) demonstrated significantly superior antitumor activity compared to its water-soluble analog GR63178A (Fosquidone) when administered at identical doses and schedules [1]. Specifically, in the MRI-H-207 ovarian cancer line, Mitoquidone achieved an optimum T/C% of 25% (day 16) with a weekly 100 mg/kg schedule, whereas GR63178A yielded a T/C% of only 76% (day 18) [1]. Similarly, in the Ov.Me model, Mitoquidone produced a T/C% of 25% (day 34) compared to 85% for the analog [1]. This quantitative difference confirms that Mitoquidone provides superior tumor growth inhibition in these models.
| Evidence Dimension | Tumor growth inhibition (T/C%) |
|---|---|
| Target Compound Data | MRI-H-207: 25% (day 16); Ov.Me: 25% (day 34) |
| Comparator Or Baseline | GR63178A (water-soluble analog): MRI-H-207: 76% (day 18); Ov.Me: 85% (day 28) |
| Quantified Difference | MRI-H-207: 51 percentage points lower T/C%; Ov.Me: 60 percentage points lower T/C% |
| Conditions | Human ovarian cancer xenografts in nude mice; 100 mg/kg i.p. weekly × 2 schedule |
Why This Matters
Demonstrates that Mitoquidone, not its water-soluble analog, is the appropriate compound for achieving maximal tumor growth inhibition in preclinical ovarian cancer models.
- [1] Boven E, Erkelens C, Luning M, Pinedo HM. Activity of GR30921X (NSC 382057) and GR63178A (NSC D611615) in human ovarian cancer lines. Br J Cancer. 1990;61(5):709-711. doi:10.1038/bjc.1990.159. View Source
